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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant
attention in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry
offer a compelling scaffold for the design of novel therapeutics.[1] The introduction of an
azetidine ring can enhance metabolic stability, improve solubility, and provide a rigid framework
for precise pharmacophore presentation.[2] This guide focuses on a specific, yet promising,
derivative: 3-(3-Fluorophenoxy)azetidine. By integrating a fluorinated phenyl ring, this
compound introduces a key structural element known to modulate pharmacokinetic and
pharmacodynamic properties through effects on metabolism and target binding affinity.

This document serves as a comprehensive technical resource for researchers, scientists, and
drug development professionals. It moves beyond a simple recitation of facts to provide a
causal understanding of experimental design, from synthesis to biological evaluation. Our
objective is to equip you with the foundational knowledge and practical methodologies
necessary to effectively utilize 3-(3-Fluorophenoxy)azetidine as a research chemical in your
drug discovery endeavors.

Physicochemical Properties and Structural
Attributes

A thorough understanding of a compound's physicochemical properties is the bedrock of
rational drug design. These parameters influence everything from synthetic strategy to
biological activity and formulation.
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Table 1: Key Physicochemical Properties of 3-(3-Fluorophenoxy)azetidine

Property Value Source
CAS Number 106860-03-1 [3]
Molecular Formula CoH10FNO [4]
Molecular Weight 167.18 g/mol [4]
Appearance White or light yellow solid [4]

Not easily soluble in water;
Solubility soluble in many organic [4]

solvents

The presence of the fluorine atom is a critical design element. Its high electronegativity can
influence the pKa of the azetidine nitrogen and create favorable interactions, such as hydrogen
bonds or dipole-dipole interactions, with biological targets. Furthermore, the metabolic stability
of the molecule is often enhanced, as the carbon-fluorine bond is exceptionally strong and
resistant to enzymatic cleavage.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for 3-(3-Fluorophenoxy)azetidine are not
extensively documented, a robust and logical synthetic strategy can be devised based on
established methodologies for analogous 3-aryloxyazetidines.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the ether linkage, leading to two
key precursors: a protected 3-hydroxyazetidine and 3-fluorophenol. The nitrogen of the
azetidine ring requires a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to
prevent side reactions during the etherification step.

Q\I-Boc-:&-hydroxyazeudine + 3-Fluorophenol [«@—— Ether Disconnection (Williamson or Mitsunobu) <—QI-Boc-3-(3-Fluorophenoxy)aze(idine]d— Deprotection 3-(3-Fluorophenoxy)azetidine
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Caption: Retrosynthetic analysis of 3-(3-Fluorophenoxy)azetidine.

Proposed Synthetic Workflow

The forward synthesis would logically proceed through three main stages: protection of the
azetidine nitrogen, formation of the ether linkage, and final deprotection.
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Step 1: Protection

G-Hydroxyazetidine)

Boc:0, Base (e.g., EtsN)
DCM

(N-Boc-S-hydroxyazetidine)

Coupling

Step 2: Etherification |(Mitsunobu Reaction)

3-Fluorophenol, PPhs, DIAD
THF

E\I-Boc-3-(3-Fluorophenoxy)azetidin9

Deprotection

Step 3: Deprotection

TFA or HCI
DCM or Dioxane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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